molecular formula C15H11Cl2FO B3027546 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane CAS No. 133024-33-6

2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane

Cat. No.: B3027546
CAS No.: 133024-33-6
M. Wt: 297.1 g/mol
InChI Key: GWTYLEOASXQERM-HUUCEWRRSA-N
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Description

2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane (CAS Number: 948553-16-0 ) is a high-purity organic compound with the molecular formula C 15 H 11 Cl 2 FO and a molecular weight of 297.15 g/mol . This substituted oxirane presents a stereochemically defined, polyfunctional scaffold of significant interest in synthetic and medicinal chemistry research. Its structure, characterized by an epoxide ring substituted with a chloromethyl group and two distinct aryl systems (2-chlorophenyl and 4-fluorophenyl), makes it a valuable and versatile chiral building block . The primary research application of this compound lies in its role as a key synthetic intermediate for the development of more complex, bioactive molecules. The strained epoxide ring is highly susceptible to nucleophilic attack, allowing for regioselective and stereoselective ring-opening reactions. The presence of the chloromethyl group provides a reactive handle for further functionalization, enabling researchers to create diverse chemical libraries or to link this scaffold to other molecular platforms. Its specific structural features, including the pattern of halogen substitution on the aromatic rings, are particularly valuable for structure-activity relationship (SAR) studies in drug discovery, especially in the design of compounds targeting central nervous system disorders or as intermediates for active pharmaceutical ingredients (APIs). This product is provided with a guaranteed purity of >98% and is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-9-15(10-5-7-11(18)8-6-10)14(19-15)12-3-1-2-4-13(12)17/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTYLEOASXQERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)(CCl)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669934
Record name 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133024-33-6
Record name 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-(chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-, (2R,3R)-rel
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include:

  • Solvent: Dichloromethane (DCM) or another non-polar solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form diols or other reduced products.

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium hydroxide, or amines in solvents like ethanol or water.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amino alcohol, while reduction could produce a diol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane involves its reactivity with nucleophiles. The epoxide ring is highly strained and reactive, making it susceptible to ring-opening reactions. This reactivity can be harnessed in various applications, such as drug development or material science.

Comparison with Similar Compounds

Epoxiconazole (CAS: 106325-08-0)

Structural Differences :

  • Target Compound : 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane.
  • Epoxiconazole : (2RS,3SR)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane .
  • Key Difference : Epoxiconazole contains a 1,2,4-triazolylmethyl substituent instead of a chloromethyl group.

Functional Implications :

  • Biological Activity : Epoxiconazole is a broad-spectrum fungicide targeting sterol biosynthesis in fungi . The triazole group enhances binding to fungal cytochrome P450 enzymes, which the chloromethyl analog lacks.
  • The absence of the triazole group in the target compound may reduce bioactivity but increase reactivity due to the chloromethyl substituent.
  • Environmental Fate : Epoxiconazole has a bioconcentration factor (BCF) of 59–70 in Oncorhynchus mykiss (rainbow trout), indicating moderate bioaccumulation . The target compound’s environmental persistence is unstudied but may differ due to its simpler structure.

Data Table :

Property Target Compound Epoxiconazole
Molecular Formula C₁₆H₁₂Cl₂FO C₁₇H₁₃ClFN₃O
Molecular Weight 317.17 g/mol 329.76 g/mol
Key Substituents Chloromethyl, 2-Cl-Ph, 4-F-Ph Triazolylmethyl, 2-Cl-Ph, 4-F-Ph
Bioactivity Agrochemical intermediate Fungicide
Carcinogenicity Not tested Possible carcinogen (animal studies)

2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane

Structural Differences :

  • Target Compound : Chloromethyl and aryl substituents.
  • Analog : Features a chlorocyclopropyl group and a 2-chlorobenzyl group .

Functional Implications :

  • The cyclopropyl group may enhance steric hindrance, reducing reactivity compared to the chloromethyl group in the target compound.

2-(4-Methoxyphenyl)-3-methyloxirane

Structural Differences :

  • Target Compound : Chlorinated/fluorinated aryl groups and chloromethyl.
  • Analog : Contains a 4-methoxyphenyl and methyl group .

Functional Implications :

  • Demonstrates how aryl substituents influence physicochemical properties like solubility and stability.

Z-3-Chloro-1-(2-chlorophenyl)-2-(4-fluorophenyl)-oxirane

Structural Differences :

  • Target Compound : Chloromethyl vs. chlorine atom directly on the oxirane ring .

Functional Implications :

  • Direct chlorine substitution on the oxirane ring may increase electrophilicity, enhancing reactivity in nucleophilic reactions.

Key Research Findings

Substituent Effects on Bioactivity :

  • The presence of a triazole group (as in epoxiconazole) is critical for antifungal activity, while chloromethyl groups may contribute to intermediate reactivity in synthesis .

Environmental Impact :

  • Chlorinated oxiranes like the target compound may exhibit higher soil adsorption, reducing groundwater contamination risks compared to triazole derivatives .

Biological Activity

The compound 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane, also known by its CAS number 948553-16-0, is a synthetic oxirane derivative that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and synthesis data.

  • Molecular Formula : C15H11Cl2FO
  • Molecular Weight : 297.15 g/mol
  • Purity : >98% .

Antifungal Activity

Research indicates that derivatives of oxirane compounds exhibit significant antifungal properties. A notable study evaluated the antifungal activity of various azole derivatives against Candida albicans, revealing that specific substitutions on the phenyl rings greatly influenced biological efficacy.

Key Findings:

  • The compound showed a minimal inhibitory concentration (MIC) comparable to established antifungals like fluconazole (FLC), with some enantiomers being up to 80 times more active than FLC against C. albicans .
  • The substitution of halogens on the phenyl ring enhanced antifungal activity, with the 2,4-dichlorinated derivative (analogous to this compound) demonstrating superior efficacy .

Inhibition of Cytochrome P450 Enzymes

The compound's interaction with cytochrome P450 enzymes is critical for understanding its pharmacological profile. Studies have shown that certain derivatives can selectively inhibit specific P450 enzymes, which are essential in drug metabolism and steroid biosynthesis.

Inhibitory Activity:

  • The compound was tested against several human P450 enzymes including CYP19, CYP17, CYP11B1, and CYP11B2.
  • Notably, it exhibited no significant inhibitory activity against CYP11B1 and only slight inhibition against CYP11B2 at high concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The presence of chlorine and fluorine substituents on the phenyl rings plays a pivotal role in enhancing its biological properties.

Summary of SAR Findings:

Substituent TypeEffect on ActivityReference
Chlorine (Cl)Increases antifungal potency
Fluorine (F)Modulates enzyme inhibition
Positioning of Cl/FCritical for binding affinity

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

  • Antifungal Efficacy : In a controlled study, the compound's enantiomers were tested against multiple strains of Candida, demonstrating remarkable selectivity and potency compared to traditional antifungals.
  • Molecular Modeling Studies : Computational studies suggested that the compound's binding affinity to target enzymes was significantly influenced by its stereochemistry and substituent positioning, providing insights into optimizing future derivatives for enhanced activity .

Q & A

Q. What are the established synthetic routes for 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane, and what key reaction parameters influence yield and purity?

Methodological Answer: The compound is synthesized via epoxidation of a triazole-substituted precursor under controlled conditions. Key parameters include temperature (optimized at 60–80°C), solvent selection (e.g., dichloromethane for polarity control), and stoichiometric ratios of oxidizing agents (e.g., m-chloroperbenzoic acid). Stereochemical outcomes depend on the configuration of starting materials, as the (2RS,3SR) isomer is the bioactive form . Yield improvements (>75%) are achieved via catalytic phase-transfer methods .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

Methodological Answer: Structural validation employs NMR (¹H/¹³C) to confirm substituent positions, particularly the chlorophenyl, fluorophenyl, and triazole groups. X-ray crystallography resolves stereochemistry (e.g., cis-configuration of the oxirane ring) . High-resolution mass spectrometry (HRMS) confirms molecular weight (329.76 g/mol, C₁₇H₁₃ClFN₃O) with <2 ppm error . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What is the primary biological activity of this compound, and how are its antifungal properties quantified in vitro?

Methodological Answer: The compound acts as a demethylase inhibitor , disrupting ergosterol biosynthesis in fungi. Bioactivity is quantified using in vitro assays:

  • Microdilution assays (IC₅₀ values against Fusarium spp.: 0.1–1.0 µg/mL) .
  • Mycelial growth inhibition on agar plates (EC₅₀ < 5 µg/mL for Botrytis cinerea) . Activity correlates with triazole ring coordination to fungal cytochrome P450 .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s bioactivity, and what strategies resolve contradictions in enantiomer-specific efficacy data?

Methodological Answer: The (2RS,3SR) configuration is critical for binding to fungal lanosterol 14α-demethylase. Conflicting efficacy reports arise from enantiomeric impurities in synthetic batches. Chiral HPLC separates enantiomers, while molecular docking simulations clarify steric hindrance in non-active isomers . Contradictions are resolved by standardizing enantiomeric purity (≥98% via chiral catalysts) .

Q. What structural modifications enhance the compound’s antifungal selectivity while reducing non-target toxicity?

Methodological Answer: SAR studies focus on:

  • Fluorophenyl group replacement : Para-fluoro substitution optimizes membrane permeability, while meta-fluoro analogs show reduced activity .
  • Triazole ring substitution : 1,2,4-triazole > imidazole in binding affinity (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) . Toxicity mitigation is achieved via prodrug strategies (e.g., acetylated derivatives) that hydrolyze selectively in fungal cells .

Q. How do analytical method variations (e.g., HPLC vs. LC-MS) impact detection limits for degradation products, and how are discrepancies reconciled?

Methodological Answer: HPLC-UV (LOD: 0.1 µg/mL) may miss polar degradation products (e.g., hydroxylated metabolites), whereas LC-MS/MS (LOD: 0.01 µg/mL) identifies trace impurities via fragmentation patterns (m/z 329 → 123) . Discrepancies arise from column matrix effects or ionization suppression. Method validation follows ICH guidelines, using spiked matrices and internal standards (e.g., deuterated analogs) .

Q. What environmental degradation pathways are observed in soil/water systems, and how do metabolites affect non-target organisms?

Methodological Answer: Photodegradation in water produces 4-fluorobenzoic acid (t₁/₂ = 48 h under UV), while soil microbial action yields chlorophenyl-glycol derivatives . Metabolites are quantified via QSAR models (LogP < 1.5 for reduced bioaccumulation). Non-target toxicity (e.g., Daphnia magna LC₅₀ = 2.5 mg/L) is assessed using OECD Test Guideline 202 .

Q. What mechanisms explain oxidative stress induction in mammalian cells, and how do in vitro/in vivo toxicity models address data conflicts?

Methodological Answer: The compound generates ROS (e.g., hydroxyl radicals) via CYP3A4 metabolism, detected via fluorescent probes (APF/HPF) in HepG2 cells . In vivo rodent studies show hepatic glutathione depletion (≥50% at 100 mg/kg doses), conflicting with in vitro data due to biotransformation differences . PBPK modeling reconciles disparities by accounting for hepatic first-pass metabolism .

Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight329.76 g/molHRMS
LogP (Octanol-Water)3.2 ± 0.1Shake-flask
Water Solubility3.4 mg/L (20°C)OECD 105

Q. Table 2: Comparative Bioactivity of Analogues

Compound ModificationIC₅₀ (µg/mL, Candida albicans)Selectivity Index (SI)*
Parent Compound0.812.5
4-Fluorophenyl → 4-Cl5.22.3
Triazole → Imidazole>10<1
*SI = Mammalian cell IC₅₀ / Fungal IC₅₀

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane
Reactant of Route 2
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane

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